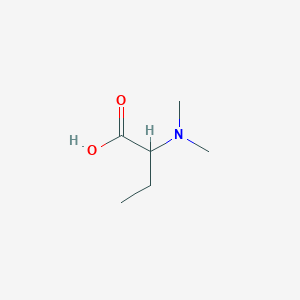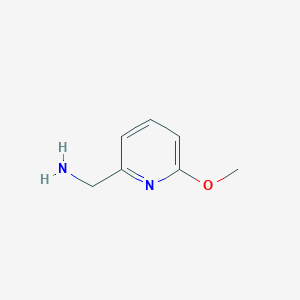![molecular formula C14H18O4 B069000 Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate CAS No. 170955-24-5](/img/structure/B69000.png)
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate, also known as MAMB, is a synthetic compound that belongs to the family of benzoate esters. It has been widely used in scientific research for its potential therapeutic properties, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is still not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. This modulation may lead to an improvement in cognitive function and memory.
Biochemische Und Physiologische Effekte
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine and dopamine levels in the brain, as well as an improvement in neuronal plasticity and synaptic transmission. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments is its ability to improve cognitive function and memory in animal models. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments. For example, the exact mechanism of action is still not fully understood, and there may be potential side effects that have not yet been identified.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate. One area of interest is the potential use of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate and to identify any potential side effects. Finally, there is a need for more studies to investigate the long-term effects of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate on cognitive function and memory.
In conclusion, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is a synthetic compound that has shown potential therapeutic properties in the field of neuroscience. It has been extensively studied for its ability to improve cognitive function and memory, and has been investigated for its potential as a treatment for neurodegenerative diseases. While there are still some limitations to using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments, there are several future directions for research that may lead to new treatments for neurological disorders.
Synthesemethoden
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate can be synthesized using a simple and efficient method that involves the reaction between 4-hydroxybenzoic acid and 3-acetoxy-2-methylpropyl bromide in the presence of a base catalyst, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have a positive effect on cognitive function, memory, and learning in animal models. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
170955-24-5 |
|---|---|
Produktname |
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate |
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 4-[(2S)-3-acetyloxy-2-methylpropyl]benzoate |
InChI |
InChI=1S/C14H18O4/c1-10(9-18-11(2)15)8-12-4-6-13(7-5-12)14(16)17-3/h4-7,10H,8-9H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
QYNDPZSAUSXXAU-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
Synonyme |
Benzoic acid, 4-[3-(acetyloxy)-2-methylpropyl]-, methyl ester, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



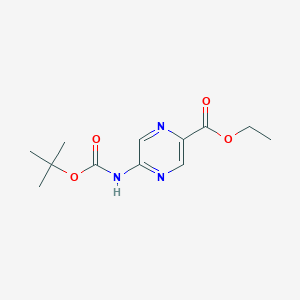

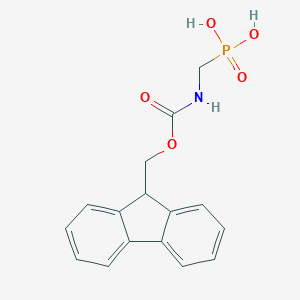
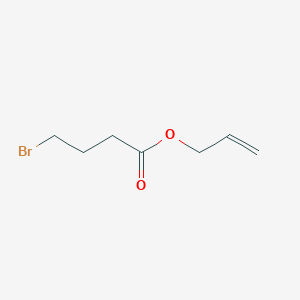

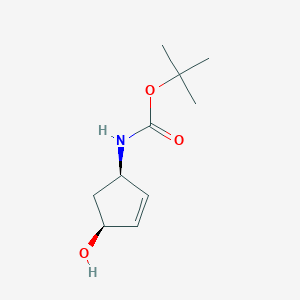
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)


